molecular formula C13H10N2O2S B1429193 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 867034-27-3

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1429193
M. Wt: 258.3 g/mol
InChI Key: OFEJGFIYSBWASK-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrole is a heterocyclic compound . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .


Synthesis Analysis

1-(Phenylsulfonyl)-1H-pyrrole may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .


Molecular Structure Analysis

The molecular formula of 1-(Phenylsulfonyl)-1H-pyrrole is C10H9NO2S . Its average mass is 207.249 Da and its monoisotopic mass is 207.035400 Da .


Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)-1H-pyrrole is a solid compound . Its melting point is between 88-91 °C .

Scientific Research Applications

Catalysis and Synthesis

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has been utilized in various synthetic applications. For instance, a palladium-catalyzed decarboxylative Suzuki coupling of azaindole-2-carboxylic acid derivative was used to obtain a series of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This method also allowed the synthesis of alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines via a Heck coupling process (Suresh et al., 2013).

Chemical Modification and Reactivity

The compound has been shown to undergo various chemical modifications. Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been documented, leading to the synthesis of corresponding sulfonyl chlorides, which can be further converted into various sulfonamide derivatives (Janosik et al., 2006).

Structural Analysis

Studies on the molecular structure and hydrogen bonding of related compounds have been conducted. For example, research on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, which are structurally similar, provided insights into their molecular conformations and the impact of different substituents on these structures (Sagar et al., 2017).

Electronic and Optical Applications

The compound's derivatives have found applications in electronic and optical fields. For instance, cationic bis-cyclometallated iridium(III) complexes with sulfone substituents on cyclometallating ligands, based on structures similar to 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, have been used as green or blue emitters in light-emitting electrochemical cells (Ertl et al., 2015).

Polymer Chemistry

In polymer chemistry, vinyl polymers bearing pyrrole rings, starting from 1-(phenylsulfonyl)pyrrole, have been synthesized. These polymers, especially their copolymers with 1-vinyl-2-pyrrolidone, are soluble in common solvents and highlight the versatility of this compound in polymer synthesis (Kamogawa et al., 1991).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine have been investigated as c-Met inhibitors, showing potential in cancer treatment. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives showed strong kinase inhibition and cell inhibition in vitro, indicating their potential in targeted cancer therapies (Liu et al., 2016).

Safety And Hazards

1-(Phenylsulfonyl)-1H-pyrrole may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-6-8-14-10-13(11)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEJGFIYSBWASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732429
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

CAS RN

867034-27-3
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1H-pyrrolo[2,3-c]pyridine (700 mg, 5.9 mmol) in tetrahydrofuran (14.0 mL) was added lithium diisopropylamide (2.9 mL of a 2 M solution in THF/heptane, 5.9 mmol) at −78° C. After 0.5 h, benzenesulfonyl chloride (0.79 mL, 6.2 mmol) was added dropwise. The mixture was allowed to slowly warm to ambient temperature overnight. The reaction mixture was poured into 2% aq NaHCO3 (30 mL) and extracted with EtOAc (2×25 mL). The combined extracts were washed with H2O (20 mL) and saturated NaCl (20 mL), dried (Na2SO4) and concentrated under reduced pressure. Purification by column chromatography (silica gel, 1:1 hexanes/EtOAc) gave 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.2 g, 80%): 1H NMR (500 MHz, DMSO-d6) δ 6.94 (1H, d, J=6.0 Hz), 7.59-7.66 (3H, m), 7.70-7.75 (1H, m), 8.07-8.10 (3H, m), 8.38 (1H, d, J=8.8 Hz), 9.23 (1H, s); ESI MS m/z 259 [C13H10N2O2S+H]+.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
14 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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THF heptane
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0 (± 1) mol
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solvent
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0.79 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Chen, C Risatti, M Bultman… - The Journal of …, 2014 - ACS Publications
The development of a short and efficient synthesis of a complex 6-azaindole, BMS-663068, is described. Construction of the 6-azaindole core is quickly accomplished starting from a …
Number of citations: 42 pubs.acs.org
TW Johnson, SP Tanis, SL Butler… - Journal of medicinal …, 2011 - ACS Publications
HIV-1 integrase (IN) is one of three enzymes encoded by the HIV genome and is essential for viral replication, and HIV-1 IN inhibitors have emerged as a new promising class of …
Number of citations: 47 pubs.acs.org
K Yoshikawa, A Yokomizo, H Naito, N Haginoya… - Bioorganic & medicinal …, 2009 - Elsevier
A series of cis-1,2-diaminocyclohexane derivatives were synthesized with the aim of optimizing previously disclosed factor Xa (fXa) inhibitors. The exploration of 5–6 fused rings as …
Number of citations: 38 www.sciencedirect.com
MS Bultman, J Fan, D Fanfair, M Soltani… - … Process Research & …, 2017 - ACS Publications
We report research focused on the construction of the 6-azaindole core, a key intermediate in the synthesis of the clinical candidate BMS-663068. The work describes an efficient and …
Number of citations: 7 pubs.acs.org
JG Kettle, P Ballard, C Bardelle… - Journal of medicinal …, 2015 - ACS Publications
Potent and selective inhibitors of Dyrk1B kinase were developed to explore the hypothesis, based on siRNA studies, that Dyrk1B may be a resistance mechanism in cells undergoing a …
Number of citations: 23 pubs.acs.org

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